2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate

Vue d'ensemble

Description

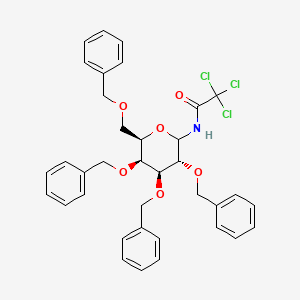

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate: is a synthetic carbohydrate derivative commonly used in glycosylation reactions. This compound is particularly valuable in the field of organic chemistry for the synthesis of complex oligosaccharides and glycoconjugates. Its structure features a galactopyranose ring with benzyl protecting groups at the 2, 3, 4, and 6 positions, and a trichloroacetimidate group at the anomeric position, making it a versatile glycosyl donor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using benzyl groups. This is achieved by reacting D-galactopyranose with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Formation of Trichloroacetimidate: The protected galactopyranose is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the trichloroacetimidate derivative.

Industrial Production Methods

While the synthesis of this compound is typically carried out on a laboratory scale, industrial production would follow similar steps but with optimizations for scale, yield, and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate: primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. These reactions are crucial for the formation of glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates.

Common Reagents and Conditions

Lewis Acids: Commonly used Lewis acids such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are employed to activate the trichloroacetimidate group.

Solvents: Typical solvents include dichloromethane (DCM) or acetonitrile.

Temperature: Reactions are usually carried out at low temperatures (0°C to -78°C) to control the reaction rate and selectivity.

Major Products

The major products of these reactions are glycosides, where the galactopyranosyl unit is transferred to an acceptor molecule, forming a new glycosidic bond. The specific product depends on the nature of the acceptor molecule used in the reaction.

Applications De Recherche Scientifique

General Reaction Scheme

-

Reagents :

- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

- Trichloroacetonitrile

- Anhydrous K2CO3 (base)

- Dry dichloromethane (solvent)

-

Procedure :

- Dissolve anhydrous K2CO3 in dry dichloromethane.

- Add 2,3,4,6-Tetra-O-benzyl-D-galactopyranose and trichloroacetonitrile sequentially.

- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

- Purify the crude product via flash column chromatography.

Yield and Purity

The typical yield for this synthesis can reach up to 98%, with a high degree of stereoselectivity observed (α:β ≈ 1:4) .

Glycosylation Reactions

One of the primary applications of 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is as a glycosyl donor in glycosylation reactions. This compound allows for the construction of glycosidic bonds in a selective manner, which is crucial for synthesizing oligosaccharides and glycoproteins.

Case Study: Synthesis of Nucleosides

In a notable study, this compound was utilized to synthesize complex nucleosides such as 7-bromo-6-chloro-5′-O-(2″,3″,4″,6″-O-tetrabenzyl-α-D-glucopyranosyl) Tubercidin. The reaction demonstrated high efficiency and selectivity in forming the desired nucleoside structure .

Synthesis of Complex Carbohydrates

The compound plays a vital role in synthesizing various complex carbohydrates. Its ability to participate in glycosylation reactions enables researchers to explore carbohydrate-based therapeutics and vaccines.

Research on Glycoconjugates

Research has shown that derivatives of this compound can be employed in synthesizing glycoconjugates that are important for studying cell signaling and interactions between cells and pathogens .

Mécanisme D'action

The mechanism by which 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate exerts its effects involves the activation of the trichloroacetimidate group by a Lewis acid, leading to the formation of an oxocarbenium ion intermediate. This intermediate is highly reactive and can readily form a glycosidic bond with an acceptor molecule. The benzyl protecting groups ensure that the reactivity is focused on the anomeric position, allowing for selective glycosylation.

Comparaison Avec Des Composés Similaires

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate: can be compared with other glycosyl donors such as:

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate: Similar in structure but derived from glucose instead of galactose.

2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl trichloroacetimidate: Uses acetyl protecting groups instead of benzyl groups, which can affect the solubility and reactivity of the compound.

Thioglycosides: These compounds use a sulfur atom in place of the trichloroacetimidate group and are activated by different reagents, offering an alternative method for glycosylation.

The uniqueness of This compound lies in its high reactivity and selectivity for forming glycosidic bonds, making it a valuable tool in synthetic carbohydrate chemistry.

Activité Biologique

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is a synthetic carbohydrate derivative that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and glycobiology. This compound is notable for its potential biological activities, including its roles in cell signaling, cancer therapy, and as a modulator of various biochemical pathways.

Chemical Structure and Properties

The chemical formula of this compound is . The structure features multiple benzyl groups that enhance its lipophilicity, potentially influencing its interaction with biological membranes and proteins.

- Molecular Weight : 674.81 g/mol

- Melting Point : 69-74 °C

- Storage Conditions : Recommended at -20 °C

Anticancer Properties

Research indicates that derivatives of inositol phosphates, including those related to this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Inositol hexakisphosphate (IP6), a related compound, has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. It enhances the efficacy of conventional chemotherapy and reduces metastasis in various cancer models .

- Case Studies : In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of melanoma cells through mechanisms involving cell cycle arrest and differentiation .

Immunomodulatory Effects

The immunomodulatory potential of this compound has been explored in various studies:

- Enhancement of Immune Response : Certain derivatives have been shown to enhance the immune response by increasing the production of cytokines and activating immune cells. This effect could be beneficial in developing adjuvants for vaccines or therapies for immune-related diseases .

Table: Summary of Biological Activities

Mechanistic Insights

The biological activities of this compound are likely mediated through its interaction with specific cellular targets. For example:

- Binding to Kinases : Similar compounds have been shown to interact with kinases involved in signal transduction pathways, thereby influencing cellular responses to stress and apoptosis .

- Cell Cycle Regulation : The compound may affect key regulators of the cell cycle, leading to either arrest or promotion of differentiation in malignant cells .

Propriétés

IUPAC Name |

2,2,2-trichloro-N-[(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(41)40-34-33(45-24-29-19-11-4-12-20-29)32(44-23-28-17-9-3-10-18-28)31(43-22-27-15-7-2-8-16-27)30(46-34)25-42-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2,(H,40,41)/t30-,31+,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYPOHMKLUHRHR-BJPULKCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36Cl3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133219 | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220542-34-7 | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220542-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.